molecular formula C18H13ClN2O3S2 B2643562 Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate CAS No. 477537-66-9

Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2643562
CAS No.: 477537-66-9
M. Wt: 404.88
InChI Key: YXYGOSQONRAUKM-UHFFFAOYSA-N
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Description

Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of methyl 3-aminobenzo[b]thiophene-2-carboxylate with 4-chlorobenzoyl isothiocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the thioureido linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of functionalized thiophenes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioureido group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
  • Methyl 3-(4-ethylbenzoyl)thioureido)thiophene-2-carboxylate

Uniqueness

Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate is unique due to the presence of both the thioureido and 4-chlorobenzoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 3-[(4-chlorobenzoyl)carbamothioylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S2/c1-24-17(23)15-14(12-4-2-3-5-13(12)26-15)20-18(25)21-16(22)10-6-8-11(19)9-7-10/h2-9H,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYGOSQONRAUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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